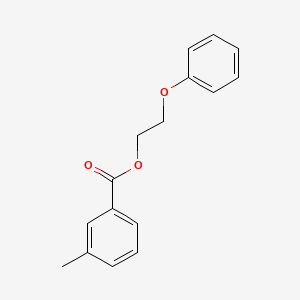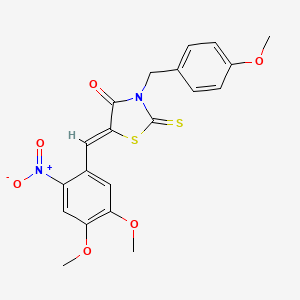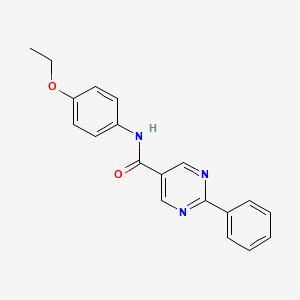![molecular formula C18H22N2O6S B4774117 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide](/img/structure/B4774117.png)
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide
Vue d'ensemble
Description
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide, also known as TMB-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-4 belongs to the class of benzamides and has a molecular weight of 421.5 g/mol.
Applications De Recherche Scientifique
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity induced by glutamate and hydrogen peroxide. In drug discovery, 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been used as a lead compound for the development of novel drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific molecular pathways involved in cell growth and survival. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection against neurotoxicity, and the modulation of specific molecular pathways involved in cell growth and survival. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments is its potential as a lead compound for the development of novel drugs targeting specific molecular pathways. 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide has also been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide. One direction is the further exploration of its potential applications in cancer research, particularly in combination with other anticancer drugs. Another direction is the investigation of its potential neuroprotective effects in various neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of 4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide could improve its administration in lab experiments and increase its potential as a lead compound for drug development.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-24-15-9-12(10-16(25-2)17(15)26-3)11-19-18(21)13-5-7-14(8-6-13)20-27(4,22)23/h5-10,20H,11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHXFODGNSFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(methylsulfonyl)amino]-N-(3,4,5-trimethoxybenzyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4774059.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)


![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)

![dimethyl 4-(2-ethoxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4774078.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4774092.png)
![3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B4774102.png)
![7-[(2-chlorobenzyl)thio]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4774119.png)
![ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate](/img/structure/B4774122.png)
![N~1~-(tert-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4774128.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4774135.png)